molecular formula C16H20BrNO B14175084 5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine] CAS No. 1174728-44-9

5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]

Cat. No.: B14175084
CAS No.: 1174728-44-9
M. Wt: 322.24 g/mol
InChI Key: BOPLJTUELDQFFV-UHFFFAOYSA-N
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Description

5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a unique spiro structure, which contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] include other benzofuran derivatives, such as:

Uniqueness

The uniqueness of 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] lies in its specific spiro structure and the presence of the bromine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

1174728-44-9

Molecular Formula

C16H20BrNO

Molecular Weight

322.24 g/mol

IUPAC Name

5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]

InChI

InChI=1S/C16H20BrNO/c17-13-4-5-15-12(10-13)11-16(19-15)6-8-18(9-7-16)14-2-1-3-14/h4-5,10,14H,1-3,6-9,11H2

InChI Key

BOPLJTUELDQFFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC3(CC2)CC4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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